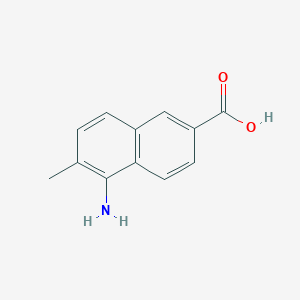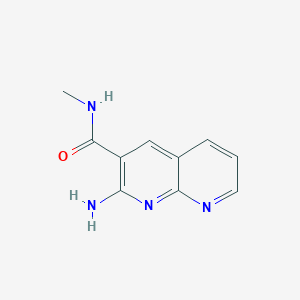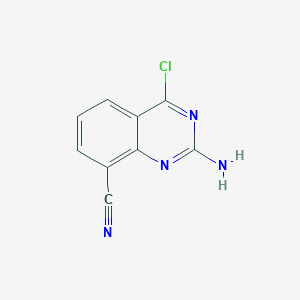![molecular formula C10H10N2OS B11898928 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a thioxo group at the 5-position and a propan-2-one substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold and subsequent introduction of the thioxo and propan-2-one groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or alcohols.
Substitution: The imidazo[1,2-a]pyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A core structure similar to the compound , used in various pharmaceutical applications.
Thioxoimidazoles: Compounds with a thioxo group attached to an imidazole ring, known for their biological activities.
Propan-2-one derivatives: Compounds with a propan-2-one group, used in organic synthesis and medicinal chemistry.
Uniqueness
1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one is unique due to its combination of the imidazo[1,2-a]pyridine core, thioxo group, and propan-2-one substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10N2OS |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2OS/c1-8(13)7-11-5-6-12-9(11)3-2-4-10(12)14/h2-6H,7H2,1H3 |
InChI Key |
BEFFXYNPYSSXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=CN2C1=CC=CC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)
![6-Hydroxy-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B11898846.png)






![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)



![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)

